molecular formula C4H6N2O3P- B15425069 Methyl 1H-imidazol-1-ylphosphonate CAS No. 98070-63-4

Methyl 1H-imidazol-1-ylphosphonate

Cat. No.: B15425069
CAS No.: 98070-63-4
M. Wt: 161.08 g/mol
InChI Key: VFJGSBOUZYLIHB-UHFFFAOYSA-M
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Description

Methyl 1H-imidazol-1-ylphosphonate is a phosphonate ester featuring a methyl group attached to the phosphorus atom and a 1H-imidazole ring as the substituent. Phosphonates are organophosphorus compounds with a P=O bond and a P–C bond, known for their stability and versatility in organic synthesis, catalysis, and biochemical applications.

Properties

CAS No.

98070-63-4

Molecular Formula

C4H6N2O3P-

Molecular Weight

161.08 g/mol

IUPAC Name

imidazol-1-yl(methoxy)phosphinate

InChI

InChI=1S/C4H7N2O3P/c1-9-10(7,8)6-3-2-5-4-6/h2-4H,1H3,(H,7,8)/p-1

InChI Key

VFJGSBOUZYLIHB-UHFFFAOYSA-M

Canonical SMILES

COP(=O)(N1C=CN=C1)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 1H-imidazol-1-ylphosphonate with structurally related imidazolylphosphonates, focusing on substituent effects, synthetic pathways, and applications.

Lithium Benzyl 1H-Imidazol-1-ylphosphonate

  • Substituent : Benzyl group (lithium salt).
  • Synthesis: Prepared via reaction of monobenzylphosphate (18) with 2,2’-dithiodipyridine, imidazole, and triphenylphosphine in DMF/TEA, followed by precipitation with LiClO₄ in acetonitrile .
  • Yield : 73% (white solid).
  • Characterization : Confirmed by ¹H, ¹³C, and ³¹P NMR, as well as HRMS .
  • The lithium salt form may enhance ionic character, favoring solid-state crystallization.

Diethyl [(4-{(1H-Benzo[d]imidazol-1-yl)methyl}-1H...)

  • Substituent : Diethyl and benzimidazole groups.
  • Synthesis : Utilizes dipolar 1,3-cycloaddition between alkynes and azides, highlighting its role in "click chemistry" .
  • Applications : The benzimidazole-phosphonate hybrid structure suggests utility in materials science or medicinal chemistry due to enhanced π-π stacking and hydrogen-bonding capabilities.
  • Key Differences : The diethyl ester group offers greater hydrolytic stability than methyl, while the extended benzimidazole system introduces additional aromaticity and electronic complexity .

Adenosine 5'-Phosphoroimidazolide

  • Substituent: Adenosine moiety.
  • Structure : Combines a ribose-adenine backbone with an imidazolylphosphonate group at the 5' position .
  • Applications: Likely used in nucleotide biochemistry or enzyme studies, leveraging adenosine’s role in ATP and RNA metabolism.

Data Table: Comparative Overview of Imidazolylphosphonates

Compound Substituent Synthetic Method Yield Key Properties/Applications References
This compound Methyl Hypothetical: Alkylation of imidazole - Expected intermediate in synthesis -
Lithium benzyl 1H-imidazol-1-ylphosphonate Benzyl (Li⁺ salt) Nucleophilic substitution in DMF/TEA 73% NMR-characterized solid; synthetic intermediate
Diethyl benzimidazolylphosphonate Diethyl, benzimidazole 1,3-Dipolar cycloaddition - Click chemistry; material design
Adenosine 5'-phosphoroimidazolide Adenosine Bioconjugation (method not detailed) - Biochemical probes or drug design

Key Insights from Structural Comparisons

Substituent Effects: Methyl: Enhances volatility and reactivity in alkylation reactions but may limit solubility. Benzyl/Diethyl: Improve hydrolytic stability and steric bulk, favoring solid-state applications. Adenosine: Introduces bioactivity and water solubility, enabling biochemical applications.

Synthetic Flexibility :

  • Lithium benzyl derivatives are synthesized via nucleophilic routes , while diethyl analogs employ cycloadditions , reflecting divergent reactivity profiles.

Applications: Methyl and benzyl esters serve as intermediates in organophosphorus synthesis. Adenosine derivatives are tailored for nucleotide-related studies , whereas benzimidazole hybrids target materials science .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 1H-imidazol-1-ylphosphonate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or phosphonate coupling reactions. For example, alkylation of imidazole derivatives with methyl phosphonate precursors in solvents like acetonitrile or DMF, using bases such as K2CO3 to deprotonate intermediates. Reaction parameters (temperature, solvent polarity, and stoichiometry) are optimized via iterative DOE (Design of Experiments) to maximize yield and purity. Characterization by <sup>31</sup>P NMR is critical to confirm phosphonate bond formation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assigns proton and carbon environments, with imidazole ring protons appearing as distinct doublets (δ 7.0–8.5 ppm).
  • <sup>31</sup>P NMR : Confirms phosphonate linkage (δ 10–20 ppm range).
  • FT-IR : Identifies P=O stretches (~1250 cm<sup>-1</sup>) and P-O-C bonds (~1050 cm<sup>-1</sup>).
  • Mass Spectrometry (ESI-MS) : Validates molecular ion peaks and fragmentation patterns. Cross-referencing with computational simulations (e.g., DFT) enhances structural validation .

Q. How can researchers efficiently locate prior studies on this compound?

  • Methodological Answer : Use systematic keyword searches in SciFinder, Reaxys, and PubMed with terms like "imidazole phosphonate synthesis" or "phosphonate coordination chemistry". Filter results by reaction type (e.g., "nucleophilic substitution") and analytical methods (e.g., "X-ray crystallography"). Patent databases (e.g., USPTO, Espacenet) should be queried using CAS numbers or structural descriptors to avoid redundancy .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound derivatives be resolved?

  • Methodological Answer : Contradictions in bond lengths or angles may arise from disorder or twinning. Use SHELXL (for small-molecule refinement) or OLEX2 (for graphical modeling) to re-refine data. Apply restraints (e.g., DFIX, FLAT) to stabilize geometry. Cross-validate with spectroscopic data (e.g., <sup>31</sup>P NMR coupling constants) and computational models (e.g., Mercury CSD conformational analysis). For twinned crystals, SHELXD or TWINABS should be employed for data integration .

Q. What strategies improve the thermal stability of this compound in material science applications?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) under inert atmospheres to identify decomposition thresholds (>200°C for most imidazole-phosphonates). Modify substituents (e.g., electron-withdrawing groups on the imidazole ring) to enhance stability. Co-crystallization with metal ions (e.g., Zn<sup>2+</sup>, Cu<sup>2+</sup>) can stabilize the phosphonate moiety via coordination, as shown in studies using DSC and variable-temperature XRD .

Q. How do solvent effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize transition states in Suzuki-Miyaura couplings by solvating Pd catalysts. Solvent screening via high-throughput experimentation (HTE) using automated platforms identifies optimal dielectric constants (ε) and donor numbers. For example, DMF (ε=36.7) enhances yields in aryl boronate couplings compared to THF (ε=7.5). Monitor reaction progress using <sup>31</sup>P NMR to detect intermediate phosphonate-metal complexes .

Q. What computational methods predict the bioactivity of this compound derivatives?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target enzymes (e.g., kinases, phosphatases). Validate force fields (AMBER, CHARMM) using QM/MM simulations for phosphonate interactions. ADMET prediction tools (SwissADME, pkCSM) assess pharmacokinetic profiles. Cross-correlate with experimental IC50 data from enzyme inhibition assays to refine predictive models .

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